molecular formula C17H11ClFNO B2806548 (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone CAS No. 478031-65-1

(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone

Cat. No.: B2806548
CAS No.: 478031-65-1
M. Wt: 299.73
InChI Key: NCHIAYIGTBYUPI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone is a synthetic organic compound that belongs to the class of aromatic ketones It features a pyrrole ring substituted with a 4-chlorophenyl and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Substitution Reactions: The 4-chlorophenyl and 3-fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like AlCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, or anti-inflammatory properties.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the aromatic substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone: Similar structure but lacks the fluorine atom.

    (4-Fluorophenyl)(4-(3-chlorophenyl)-1H-pyrrol-3-yl)methanone: Similar structure but with reversed positions of chlorine and fluorine atoms.

Uniqueness

The presence of both chlorine and fluorine atoms in (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO/c18-13-6-4-11(5-7-13)17(21)16-10-20-9-15(16)12-2-1-3-14(19)8-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHIAYIGTBYUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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